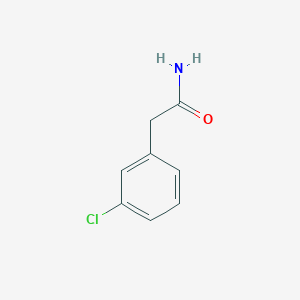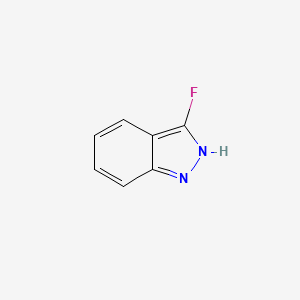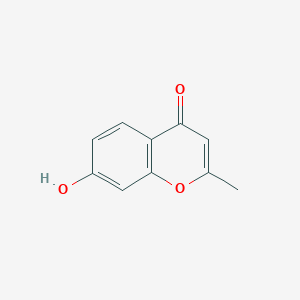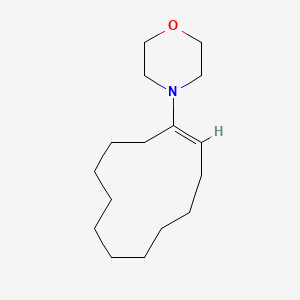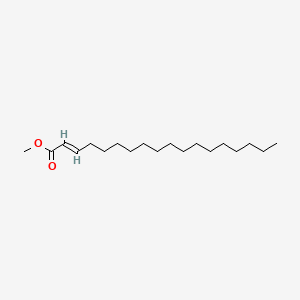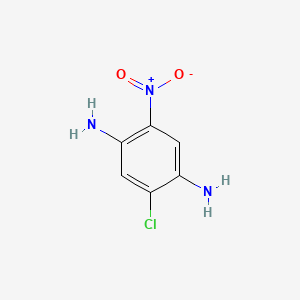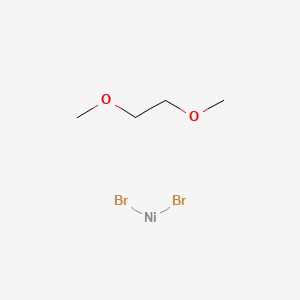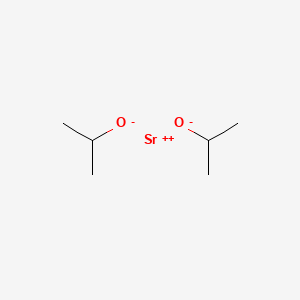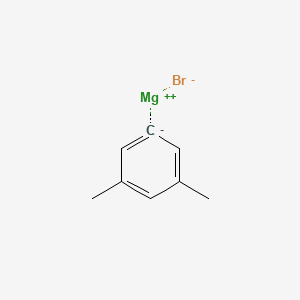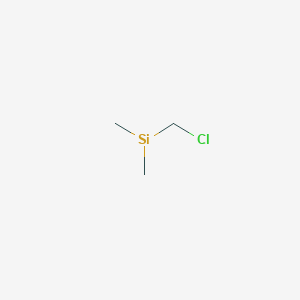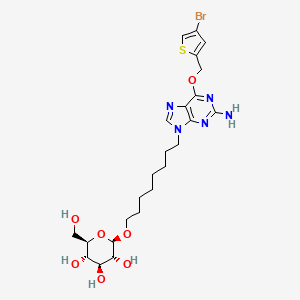
Glucose-conjugated MGMT inhibitor
Descripción general
Descripción
Los inhibidores de MGMT conjugados con glucosa son una clase de compuestos diseñados para dirigirse a la proteína de reparación del ADN O6-metilguanina-ADN-metiltransferasa (MGMT). MGMT juega un papel crucial en la reparación del ADN alquilado, que es una forma común de daño inducido por ciertos fármacos de quimioterapia. Al inhibir MGMT, estos compuestos pueden mejorar la eficacia de los agentes alquilantes utilizados en el tratamiento del cáncer. La conjugación con glucosa tiene como objetivo mejorar la absorción del inhibidor por las células cancerosas, que tienen una alta demanda de glucosa .
Métodos De Preparación
La síntesis de inhibidores de MGMT conjugados con glucosa generalmente implica la conjugación de inhibidores de MGMT conocidos, como la O6-bencilguanina o la O6-(4-bromotienil) guanina, con una unidad de glucosa. Este proceso se puede lograr a través de varias rutas sintéticas, que a menudo implican el uso de un enlace para unir la molécula de glucosa al inhibidor. Las condiciones de reacción generalmente requieren la presencia de un catalizador y solventes específicos para facilitar la conjugación .
Los métodos de producción industrial para estos compuestos aún están en desarrollo, ya que requieren optimización para la síntesis a gran escala. Los desafíos clave incluyen garantizar la estabilidad de los conjugados y lograr altos rendimientos en el proceso de producción .
Análisis De Reacciones Químicas
Los inhibidores de MGMT conjugados con glucosa experimentan varios tipos de reacciones químicas, que incluyen:
Oxidación: Estos compuestos pueden oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción también pueden ocurrir, particularmente en presencia de agentes reductores.
Sustitución: La unidad de glucosa se puede sustituir por otros grupos funcionales en determinadas condiciones.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Los inhibidores de MGMT conjugados con glucosa tienen varias aplicaciones de investigación científica, que incluyen:
Química: Estos compuestos se utilizan para estudiar los mecanismos de reparación del ADN y el papel de MGMT en la protección de las células de los agentes alquilantes.
Biología: Los investigadores utilizan estos inhibidores para investigar los mecanismos de absorción celular de los fármacos conjugados con glucosa y sus efectos sobre las células cancerosas.
Medicina: En la investigación clínica, los inhibidores de MGMT conjugados con glucosa se están explorando como posibles adyuvantes para mejorar la eficacia de la quimioterapia en el tratamiento del cáncer.
Mecanismo De Acción
El mecanismo de acción de los inhibidores de MGMT conjugados con glucosa implica la inhibición de la proteína MGMT, que repara el ADN alquilado. Al unirse a MGMT, estos inhibidores previenen la reparación del daño del ADN causado por los agentes alquilantes, lo que aumenta la susceptibilidad de las células cancerosas a la quimioterapia. La unidad de glucosa facilita la absorción del inhibidor por las células cancerosas a través de los transportadores de glucosa, aunque algunos estudios sugieren que otros mecanismos de transporte, como las flipasas y las ATPasas de tipo IV P, también pueden estar involucrados .
Comparación Con Compuestos Similares
Los inhibidores de MGMT conjugados con glucosa se pueden comparar con otros inhibidores de MGMT, como:
O6-bencilguanina: Un inhibidor de MGMT no conjugado que ha sido ampliamente estudiado pero tiene limitaciones en términos de toxicidad y selectividad.
O6-(4-bromotienil) guanina: Otro potente inhibidor de MGMT que se ha conjugado con glucosa para mejorar su absorción por las células cancerosas.
O6-2-fluoropiridinilmetilguanina: Un compuesto similar que se ha conjugado con glucosa para mejorar su eficacia.
La singularidad de los inhibidores de MGMT conjugados con glucosa radica en su capacidad para aprovechar la alta absorción de glucosa por las células cancerosas, lo que potencialmente mejora la selectividad y la eficacia del tratamiento .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[8-[2-amino-6-[(4-bromothiophen-2-yl)methoxy]purin-9-yl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34BrN5O7S/c25-14-9-15(38-12-14)11-36-22-17-21(28-24(26)29-22)30(13-27-17)7-5-3-1-2-4-6-8-35-23-20(34)19(33)18(32)16(10-31)37-23/h9,12-13,16,18-20,23,31-34H,1-8,10-11H2,(H2,26,28,29)/t16-,18-,19+,20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZBVOGWRQLMB-PUIBNRJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCOC4C(C(C(C(O4)CO)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34BrN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439860 | |
| Record name | Glucose-conjugated MGMT inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382607-78-5 | |
| Record name | Glucose-conjugated MGMT inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



